1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER
Overview
Description
1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER is a complex organic compound featuring a triazole ring, an allyl group, and a benzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Attachment of the Benzyl Sulfanyl Group: This step involves the reaction of the triazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the benzyl sulfanyl derivative.
Etherification: The final step involves the reaction of the intermediate with 4-methylphenol under suitable conditions to form the desired ether.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may yield corresponding amines.
Scientific Research Applications
1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The triazole ring and benzyl sulfanyl group are key functional groups that interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Cetylpyridinium Chloride and Domiphen Bromide: Structurally similar compounds used in antimicrobial applications.
Uniqueness
1-{4-ALLYL-5-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (4-METHYLPHENYL) ETHER is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, allyl group, and benzyl sulfanyl group makes it distinct from other similar compounds and provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[1-(4-methylphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3OS/c1-4-12-26-20(15(3)27-16-10-8-14(2)9-11-16)24-25-21(26)28-13-17-18(22)6-5-7-19(17)23/h4-11,15H,1,12-13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWIXHIUXZGCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NN=C(N2CC=C)SCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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